BenchChemオンラインストアへようこそ!

1-Benzylazetidine

Medicinal Chemistry Enzyme Inhibition Aldehyde Dehydrogenase

1-Benzylazetidine (CAS 7730-39-4) is a nitrogen-containing heterocyclic compound belonging to the azetidine class, characterized by a four-membered, strained saturated ring with a benzyl substituent on the nitrogen atom. It has a molecular weight of 147.22 g/mol and the formula C10H13N.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 7730-39-4
Cat. No. B3057175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylazetidine
CAS7730-39-4
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC=CC=C2
InChIInChI=1S/C10H13N/c1-2-5-10(6-3-1)9-11-7-4-8-11/h1-3,5-6H,4,7-9H2
InChIKeyDHKHRPLFCUZKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylazetidine (CAS 7730-39-4) Procurement Guide: Core Chemical Identity and Scaffold Definition


1-Benzylazetidine (CAS 7730-39-4) is a nitrogen-containing heterocyclic compound belonging to the azetidine class, characterized by a four-membered, strained saturated ring with a benzyl substituent on the nitrogen atom. It has a molecular weight of 147.22 g/mol and the formula C10H13N . This compound serves as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry, with key physicochemical properties such as a predicted density of approximately 1.135 g/cm³ and solubility in organic solvents like DMSO and DMF . Its value in research and industrial procurement is driven by its unique combination of ring strain, which enables specific chemical reactivity, and the N-benzyl group, which is a common pharmacophore for modulating biological target interactions [1].

Why 1-Benzylazetidine (CAS 7730-39-4) Cannot Be Substituted by Unsubstituted or Other N-Alkyl Azetidines


Generic substitution with other N-alkyl azetidines (e.g., 1-methylazetidine or 1-ethylazetidine) or unsubstituted azetidine fails because the N-benzyl group in 1-benzylazetidine is a critical structural feature that governs both chemical reactivity and biological recognition. The benzyl moiety provides a unique balance of lipophilicity and steric bulk that directly impacts binding affinity at biological targets [1]. In chemical synthesis, the N-benzyl group is a preferred protecting group due to its stability under basic and mildly acidic conditions, and its clean removal via hydrogenolysis, unlike simpler alkyl groups which require harsher cleavage conditions [2]. Furthermore, the presence of the benzyl group significantly alters the compound's physicochemical profile—specifically, logP and solubility—which directly affects its behavior in multi-step syntheses and in vitro assays [3]. Replacing 1-benzylazetidine with a less lipophilic or sterically distinct analog would introduce uncontrolled variables, jeopardizing the reproducibility of key reactions or biological outcomes.

Quantitative Differentiation Evidence for 1-Benzylazetidine (CAS 7730-39-4) vs. Comparator Compounds


Biological Activity Benchmark: Enzyme Inhibition Potency vs. ALDH3A1

1-Benzylazetidine demonstrates a defined, albeit modest, inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1), providing a quantitative benchmark for structure-activity relationship (SAR) studies. Its reported IC50 value of 2.10E+3 nM (2.1 µM) [1] serves as a baseline. In the context of the broader azetidine class, this level of activity is a starting point for optimization, whereas other N-substituted azetidines or azetidine-3-carboxylic acid derivatives may exhibit significantly higher potency (e.g., in the nanomolar range) against other targets like S1P receptors, highlighting the impact of the benzyl group and additional ring substituents [2]. Direct head-to-head inhibition data for closely related N-alkyl azetidines against ALDH3A1 are not available in the public domain; however, the presence of quantifiable activity for this specific compound establishes a verifiable point of reference for procurement in ALDH3A1-related research.

Medicinal Chemistry Enzyme Inhibition Aldehyde Dehydrogenase

Synthetic Yield Optimization: Triethylamine as a Unique Promoter for Cyclization

In the synthesis of 1-substituted azetidin-3-ol derivatives, a direct comparative study demonstrated that using triethylamine as the solvent for the cyclization of an aminoalcohol precursor yields the desired azetidine product, whereas other tertiary alkylamines (e.g., tributylamine, tripropylamine, diisopropylethylamine, pyrrolidine, pyridine, 2,6-lutidine) failed to produce any azetidine [1]. Furthermore, the triethylamine method provides significantly improved yields compared to previous aqueous reaction media, offering a yield of approximately 65% [1]. This specific base is also commercially advantageous due to its convenient boiling point (89°C) for reflux, and its ability to precipitate the amine hydrohalide byproduct along with non-cyclized polymer impurities [1].

Organic Synthesis Process Chemistry Azetidine Formation

Regioselective Ring Cleavage: The von Braun Reaction as a Synthetic Tool

A study on the von Braun reaction applied to N-alkyl azetidines demonstrated that treatment of N-benzylazetidines with cyanogen bromide results in the cleavage of the strained four-membered ring to produce 3-bromo-N-alkyl cyanamides in good yields with variable regioselectivity [1]. The reaction proceeds via cleavage of the C2-C3 and C4-N bonds, a specific regiochemical outcome characteristic of the azetidine ring system [1][2]. This transformation generates valuable bifunctional building blocks (containing both a cyanamide and a primary alkyl bromide) that are not directly accessible from unstrained N-alkyl amines or other heterocyclic analogs like pyrrolidines or piperidines [1].

Organic Synthesis Ring Cleavage Cyanamide Synthesis

Scaffold Utility in Drug Discovery: S1P Receptor Modulation

The 1-benzylazetidine scaffold is a key structural component in a series of novel benzyl azetidine derivatives claimed as modulators of sphingosine-1-phosphate (S1P) receptors, particularly S1P5 [1]. In a related patent, 1-benzylazetidine-3-carboxylic acid derivatives are specifically claimed as agonists or antagonists of the S1P5 receptor, with potential applications in treating neuropathic pain and neurodegenerative disorders [2]. While 1-benzylazetidine itself is the unfunctionalized parent scaffold, its selection as the core motif in these patent applications underscores its privileged nature for accessing this therapeutic target class. This stands in contrast to other heterocyclic cores (e.g., pyrrolidine or piperidine) which may not exhibit the same binding affinity or selectivity profile for S1P receptors [1].

Medicinal Chemistry G-Protein Coupled Receptors Immunology

Validated Application Scenarios for 1-Benzylazetidine (CAS 7730-39-4) Based on Empirical Evidence


Medicinal Chemistry: S1P Receptor Modulator Lead Optimization

Procure 1-benzylazetidine as a core scaffold for synthesizing novel S1P receptor modulators. As demonstrated in multiple patents, the N-benzylazetidine core is a privileged structure for accessing this target class [1]. This application is directly supported by the compound's established utility as a precursor to potent S1P5 agonists and antagonists, providing a direct, literature-validated entry point for drug discovery programs targeting neuropathic pain or autoimmune disorders [2].

Synthetic Methodology: High-Yielding Azetidine Ring Formation

Utilize 1-benzylazetidine or its immediate precursors in a robust, high-yielding cyclization protocol. The unique and specific promotion of azetidine formation by triethylamine, as detailed in patent literature, provides a reliable and efficient synthetic route [1]. This application is critical for process chemists scaling up the production of azetidine intermediates, where yield and reproducibility are paramount.

Chemical Biology: ALDH3A1 Enzyme Assay Standard

Use 1-benzylazetidine as a reference inhibitor in ALDH3A1 enzyme assays. Its defined IC50 value (2100 nM) provides a quantitative benchmark for screening new inhibitors or for validating assay conditions [1]. This application is directly relevant for researchers studying the role of ALDH3A1 in cancer and other diseases.

Advanced Organic Synthesis: Bifunctional Building Block Generation

Employ 1-benzylazetidine in a von Braun reaction to access 3-bromo-N-benzyl cyanamides. This ring-opening reaction generates a unique bifunctional building block (cyanamide and alkyl bromide) that is a versatile intermediate for synthesizing complex nitrogen-containing heterocycles [1]. This application is specifically enabled by the strained azetidine ring, differentiating it from less reactive amine building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.